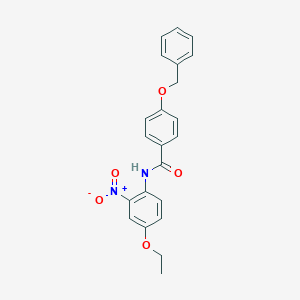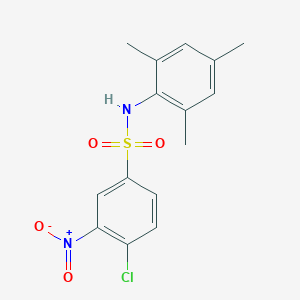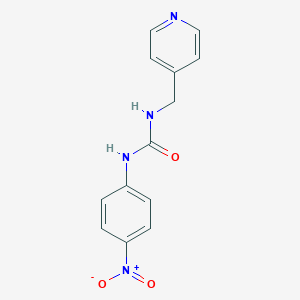![molecular formula C20H19N3O5 B410715 N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE](/img/structure/B410715.png)
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both hydroxy and nitro functional groups on the quinoline ring, along with a methoxy-phenyl and propionamide substituent, contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps:
Formation of 8-Hydroxy-5-nitroquinoline: This can be achieved by nitration of 8-hydroxyquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Introduction of the Methoxy-Phenyl Group: The 8-hydroxy-5-nitroquinoline is then reacted with a methoxy-phenyl derivative under conditions that facilitate the formation of a carbon-carbon bond, such as a Friedel-Crafts alkylation.
Formation of the Propionamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE can undergo various types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its antimicrobial activity. It can also interact with DNA and proteins, leading to its anticancer effects.
Pathways Involved: The compound may induce oxidative stress in microbial cells or cancer cells, leading to cell death. It can also inhibit key enzymes involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar chelating properties but lacks the additional functional groups.
5-Nitro-8-quinolinol: Similar structure but without the methoxy-phenyl and propionamide groups.
Quinoline Derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
N-[(8-HYDROXY-5-NITROQUINOLIN-7-YL)(2-METHOXYPHENYL)METHYL]PROPANAMIDE is unique due to the combination of hydroxy, nitro, methoxy-phenyl, and propionamide groups, which confer distinct chemical properties and biological activities. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H19N3O5 |
|---|---|
Poids moléculaire |
381.4g/mol |
Nom IUPAC |
N-[(8-hydroxy-5-nitroquinolin-7-yl)-(2-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H19N3O5/c1-3-17(24)22-18(13-7-4-5-9-16(13)28-2)14-11-15(23(26)27)12-8-6-10-21-19(12)20(14)25/h4-11,18,25H,3H2,1-2H3,(H,22,24) |
Clé InChI |
MWJQADAFEHDUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
SMILES canonique |
CCC(=O)NC(C1=CC=CC=C1OC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-5-{2-[(4-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410632.png)

![4-Methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-3-(4-nitrobenzyl)-1,3-thiazol-3-ium](/img/structure/B410636.png)
![4-Methyl-5-{2-[(3-nitrobenzoyl)oxy]ethyl}-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium](/img/structure/B410638.png)




![Methyl 4-[(3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B410644.png)
![Methyl 4-[({2-chloro-5-nitrophenyl}sulfonyl)amino]benzoate](/img/structure/B410645.png)



![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}propanamide](/img/structure/B410652.png)
